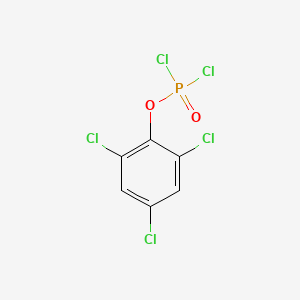
2,4,6-Trichlorophenyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H2Cl5O2P and a molecular weight of 314.32 g/mol . It is also known as phosphorodichloridic acid, 2,4,6-trichlorophenyl ester. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a phosphorodichloridate group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:
C6H2Cl3OH+POCl3→C6H2Cl3OPOCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Products: Esters and amides are the major products of condensation reactions.
Applications De Recherche Scientifique
2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenyl phosphorodichloridate: Similar in structure but with only one chlorine atom on the phenyl ring.
4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom at the para position.
Phenyl phosphorodichloridate: Lacks chlorine atoms on the phenyl ring.
Uniqueness
2,4,6-Trichlorophenyl phosphorodichloridate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific chemical reactions that require a highly electrophilic phosphorus center. This increased reactivity distinguishes it from other similar compounds and makes it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
60223-35-0 |
|---|---|
Formule moléculaire |
C6H2Cl5O2P |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H |
Clé InChI |
OSNJGPVZSOCUOV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


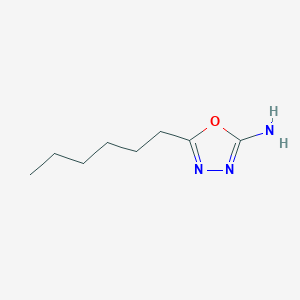
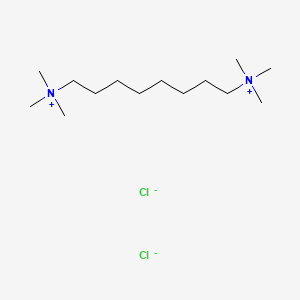
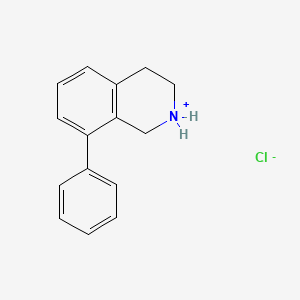
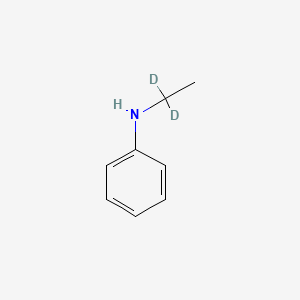
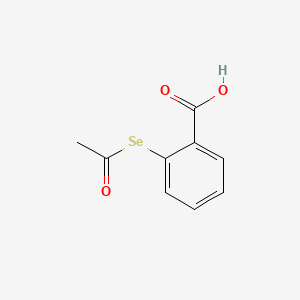
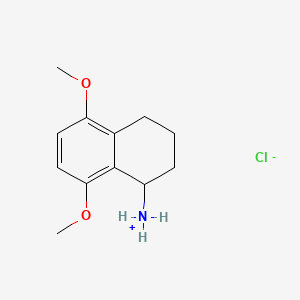
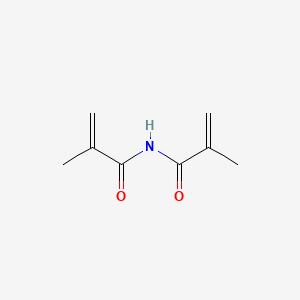
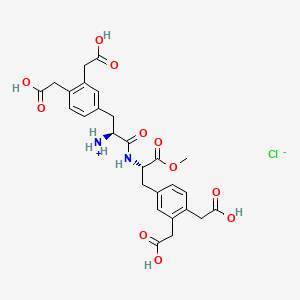
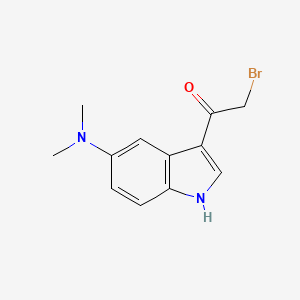


![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)
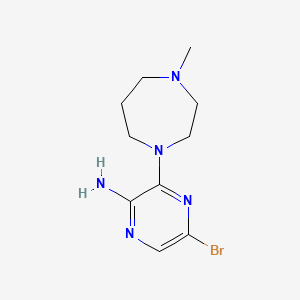
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
